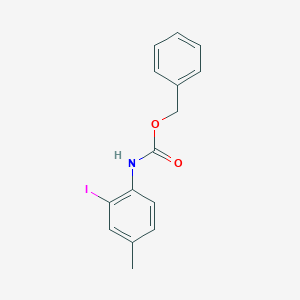
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C15H14INO2. It is known for its unique structure, which includes an iodine atom and a phenylmethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester typically involves the reaction of 2-iodo-4-methylphenyl isocyanate with benzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include carbamates, amines, and substituted derivatives of the original compound. These products have various applications in chemical synthesis and research .
Aplicaciones Científicas De Investigación
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is used in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The iodine atom and phenylmethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: This compound shares the 2-iodo-4-methylphenyl group but differs in its functional groups and overall structure.
Carbamic acid, N-(2-iodo-4-methylphenyl)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a phenylmethyl ester group.
Uniqueness
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
212063-20-2 |
|---|---|
Fórmula molecular |
C15H14INO2 |
Peso molecular |
367.18 g/mol |
Nombre IUPAC |
benzyl N-(2-iodo-4-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14INO2/c1-11-7-8-14(13(16)9-11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
UCSYWNCZFPBHIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
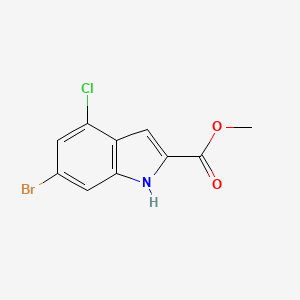
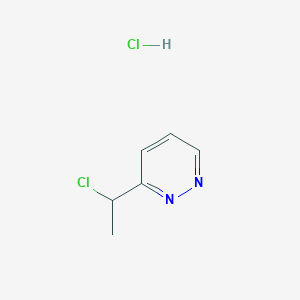
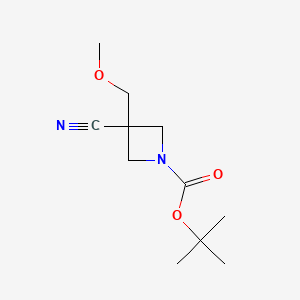
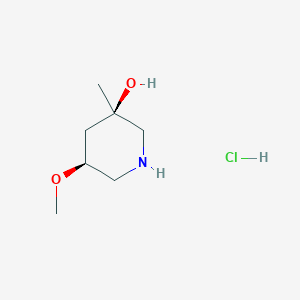
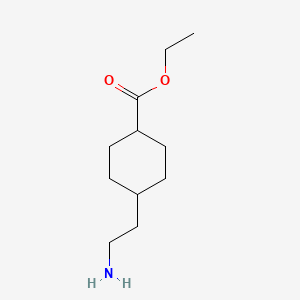
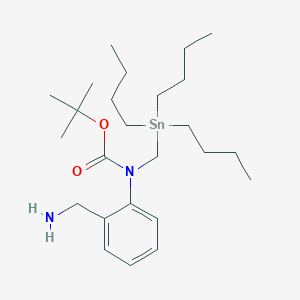
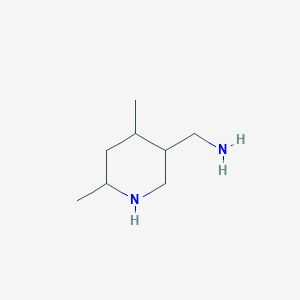
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
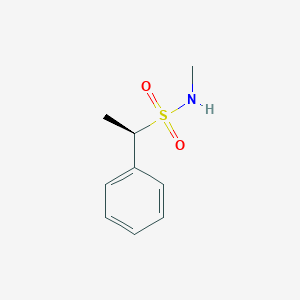

![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)


